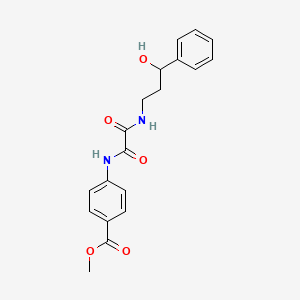
Methyl 4-(2-((3-hydroxy-3-phenylpropyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” is a compound that has been synthesized in the past . It’s a type of chiral β-hydroxy acid, which are wide-ranging natural products characterized by valuable chemical and medicinal properties . These structures are typically present in lipids and are necessary intermediates in organic synthesis .
Synthesis Analysis
An efficient protocol for the synthesis of “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” has been reported . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis
The molecule “Methyl 3-{[(3S)-3-hydroxy-3-phenylpropyl]amino}benzoate” contains a total of 41 bond(s). There are 22 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The synthesis of the threo (±) compound was achieved in a three-step process . The compound was converted into threo (±) by using mesyl chloride, cesium acetate, crown ether-18-6, and finally methyl ester hydrolysis with lithium hydroxide monohydrate .Physical And Chemical Properties Analysis
For the related compound “3-Hydroxy-N-methyl-3-phenyl-propylamine”, the melting point is 64 °C, the boiling point is 170 °C / 31mmHg, and the density is 1.017±0.06 g/cm3 (Predicted) . It’s soluble in DMSO and slightly soluble in Methanol .Scientific Research Applications
Organic Synthesis and Catalysis
- Iron-Catalyzed Benzylation of Dicarbonyl Compounds : A study demonstrated the utility of iron-catalyzed reactions involving CH-acidic 1,3-dicarbonyl compounds and methyl 3-acetamidobut-2-enoate to yield benzylated products efficiently. This process is highlighted by its mild conditions and use of inexpensive catalysts, suggesting potential applications in synthesizing pharmaceutically relevant molecules, such as Phenprocoumon, an anticoagulant derived in high yield from readily available substrates (Kischel et al., 2007).
Pharmacological Applications
- Allosteric Modifiers of Hemoglobin : Research into 2-(aryloxy)-2-methylpropionic acids showed their potential to decrease the oxygen affinity of human hemoglobin A, indicating possible clinical or biological applications where modulation of oxygen delivery is desired. The study introduces compounds with significant allosteric effects, possibly benefiting scenarios like ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).
Material Science and Polymer Chemistry
- Nitroxide-Mediated Photopolymerization : An investigation into alkoxyamine compounds bearing a chromophore group linked to the aminoxyl function revealed their decomposition under UV irradiation to generate radicals. This study not only changes the photophysical properties of the starting chromophore but also suggests applications in photoinitiated polymerization processes, offering insights into the development of new materials (Guillaneuf et al., 2010).
Food Preservation
- Hydroxypyridinone Derivatives as Shrimp Preservatives : Research into hydroxypyridinone derivatives explored their potential as preservatives for extending shrimp shelf life. These compounds exhibited strong antimicrobial and antioxidant activities, surpassing those of kojic acid, and effectively prolonged the shelf life of shrimp at low temperatures. This finding could have significant implications for food preservation and safety (Dai et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways and cellular functions .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function and subsequent cellular responses .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
methyl 4-[[2-[(3-hydroxy-3-phenylpropyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17(23)20-12-11-16(22)13-5-3-2-4-6-13/h2-10,16,22H,11-12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYHHHILCLTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
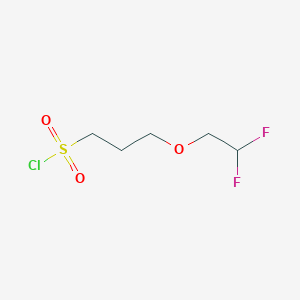
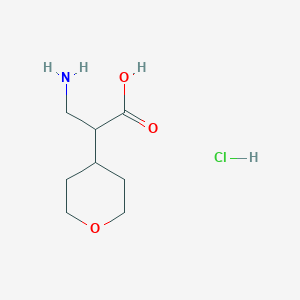
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)
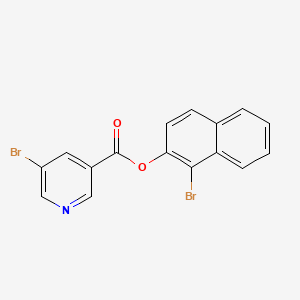
![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)
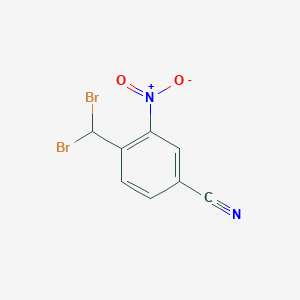
![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)
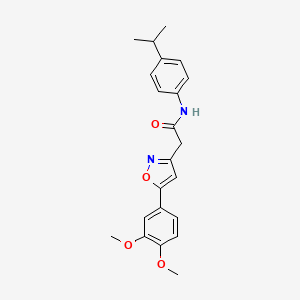
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)
![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)
